molecular formula C9H14N2O B8612418 (1-Cyclopropyl-2,5-dimethyl-1H-imidazol-4-yl)-methanol CAS No. 824432-05-5

(1-Cyclopropyl-2,5-dimethyl-1H-imidazol-4-yl)-methanol

Cat. No. B8612418
Key on ui cas rn: 824432-05-5
M. Wt: 166.22 g/mol
InChI Key: PVZKFRZXAMKPFV-UHFFFAOYSA-N
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Patent
US07091222B2

Procedure details

Cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid ethyl ester (0.7 g, 3 mmol) was dissolved in 20 mL dry THF and cooled to 0° C. Lithium aluminum hydride (3.4 mL, 1M in THF, 3 mmol) was added dropwise and stirred for 1 h at 0° C. The reaction mixture was quenched with 0.13 ml of water, 0.13 ml of 4N sodium hydroxide and 0.4 ml of water. Sodium sulfate was added, stirred for 10 min, filtered and evaporated to dryness to obtain the desired compound as a light yellow solid (0.52 g, 93%), MS: m/e=167.4 (M+H)+.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([CH3:15])[N:9]([CH:12]2[CH2:14][CH2:13]2)[C:10]=1[CH3:11])=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH:12]1([N:9]2[C:10]([CH3:11])=[C:6]([CH2:4][OH:3])[N:7]=[C:8]2[CH3:15])[CH2:14][CH2:13]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(N(C1C)C1CC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 0.13 ml of water, 0.13 ml of 4N sodium hydroxide and 0.4 ml of water
ADDITION
Type
ADDITION
Details
Sodium sulfate was added
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)N1C(=NC(=C1C)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 104.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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